Amfecloral

Descripción

This compound is a stimulant drug of the phenethylamine and amphetamine chemical classes. For a short period of time, it was available under the brand Acutran and indicated as an appetite suppressant, but this product no longer exists. It acts as a prodrug which splits to form amphetamine and chloral hydrate, similarly to clobenzorex and related compounds, except that the N-substituent, in this case, yields a compound that is active in its own right. The chloral hydrate metabolite is a gabaminergic sedative/hypnotic, and would in theory counteract some of the stimulant effects of the amphetamine metabolite. This would produce an effect similar to the amphetamine/barbiturate combinations previously used in psychiatric medications.

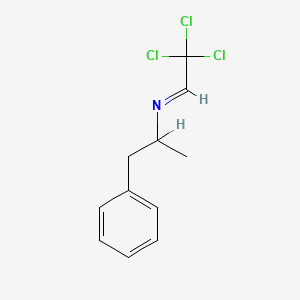

Structure

3D Structure

Propiedades

Número CAS |

5581-35-1 |

|---|---|

Fórmula molecular |

C11H12Cl3N |

Peso molecular |

264.6 g/mol |

Nombre IUPAC |

2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine |

InChI |

InChI=1S/C11H12Cl3N/c1-9(15-8-11(12,13)14)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |

Clave InChI |

VBZDETYCYXPOAK-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=CC=C1)N=CC(Cl)(Cl)Cl |

SMILES canónico |

CC(CC1=CC=CC=C1)N=CC(Cl)(Cl)Cl |

Otros números CAS |

25394-63-2 71528-69-3 5581-35-1 |

Origen del producto |

United States |

Foundational & Exploratory

Amfecloral chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amfecloral, a synthetic sympathomimetic amine of the phenethylamine class, was historically developed as an anorectic agent. It functions as a prodrug, undergoing metabolic hydrolysis to its active constituents: d-amphetamine and chloral hydrate. This unique combination aimed to leverage the appetite-suppressant effects of amphetamine while mitigating its stimulant properties with the sedative effects of chloral hydrate. Although withdrawn from the market, this compound remains a subject of scientific interest for its distinct pharmacological profile and as a case study in prodrug design. This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, synthesis, pharmacology, and relevant experimental protocols.

Chemical Structure and Properties

This compound, with the IUPAC name 2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine, is a Schiff base formed from the condensation of d-amphetamine and chloral.[1]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine[1][2] |

| CAS Number | 5581-35-1[1][3] |

| Molecular Formula | C₁₁H₁₂Cl₃N[1] |

| Molecular Weight | 264.58 g/mol [3] |

| Canonical SMILES | CC(CC1=CC=CC=C1)N=CC(Cl)(Cl)Cl[2] |

| InChI Key | VBZDETYCYXPOAK-UHFFFAOYSA-N[4] |

Physicochemical Properties

| Property | Description |

| Appearance | White crystalline solid.[1] |

| Solubility | Soluble in organic solvents such as ethanol and ether; less soluble in water.[1] |

| Stability | Relatively stable under standard laboratory conditions but is sensitive to light and moisture.[1] |

| pKa (predicted) | Due to the imine functional group, this compound is expected to be a weak base. The pKa of the protonated imine is likely to be in the range of 5-7, similar to other N-alkyl imines. However, the primary pharmacological activity is dependent on its hydrolysis to amphetamine, which has a pKa of approximately 9.9. |

Synthesis and Purification

This compound is synthesized through a condensation reaction between d-amphetamine and chloral (trichloroacetaldehyde).[4]

Synthetic Pathway

The synthesis involves the nucleophilic attack of the primary amine group of d-amphetamine on the carbonyl carbon of chloral, resulting in the formation of an imine (Schiff base) and a molecule of water.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

d-Amphetamine

-

Chloral (Trichloroacetaldehyde)

-

Anhydrous Ethanol or Dichloromethane

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve d-amphetamine in a minimal amount of anhydrous ethanol (or dichloromethane).

-

Add an equimolar amount of chloral to the solution.

-

The reaction mixture is typically heated to reflux at a temperature of 60–80°C.[4]

-

The reaction is allowed to proceed for several hours with continuous stirring. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude this compound product.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol

-

Deionized Water

-

Beaker

-

Hot plate

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

Slowly add hot deionized water to the solution until turbidity persists. A common solvent ratio for recrystallization is a 3:1 (v/v) mixture of ethanol and water.[4]

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the crystals under vacuum to remove residual solvent. The purity of the final product can be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC).[4]

Pharmacology

This compound's pharmacological activity is primarily attributable to its in vivo hydrolysis into d-amphetamine and chloral hydrate.[3]

Mechanism of Action

-

d-Amphetamine: A potent central nervous system (CNS) stimulant that increases the levels of dopamine and norepinephrine in the synaptic cleft. This action is responsible for the appetite-suppressant (anorectic) effects.

-

Chloral Hydrate: A sedative and hypnotic agent that acts as a CNS depressant. It is thought to counteract some of the stimulant effects of amphetamine, such as insomnia and restlessness.[2]

Experimental Protocols for Pharmacological Evaluation

In Vitro Metabolism using Liver Microsomes

This protocol is a general method to assess the metabolic stability of a compound and can be adapted for this compound.

Objective: To determine the rate of metabolism of this compound in liver microsomes.

Materials:

-

This compound

-

Pooled human liver microsomes (or from other species of interest)

-

NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

Incubator/water bath at 37°C

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate liver microsomes and this compound in phosphate buffer at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of this compound and the formation of amphetamine using a validated LC-MS/MS method.

-

The rate of disappearance of this compound can be used to calculate its in vitro half-life and intrinsic clearance.

In Vivo Model for Anorectic Effects

This protocol outlines a general procedure for assessing the appetite-suppressant effects of a compound in a rodent model.

Objective: To evaluate the effect of this compound on food intake in rats or mice.

Materials:

-

This compound

-

Vehicle (e.g., saline or a suitable solvent)

-

Adult male rats (e.g., Sprague-Dawley) or mice

-

Standard laboratory chow

-

Metabolic cages for individual housing and food intake measurement

-

Animal balance

Procedure:

-

Acclimatize animals to individual housing in metabolic cages for several days.

-

Establish a baseline for daily food intake and body weight for each animal.

-

Divide the animals into treatment groups (e.g., vehicle control, different doses of this compound).

-

Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Measure food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-administration.

-

Record body weight daily.

-

Compare the food intake and body weight changes between the this compound-treated groups and the vehicle control group to determine the anorectic efficacy.

Analytical Methodology

LC-MS/MS for Quantification in Biological Matrices

Objective: To quantify the concentration of this compound and amphetamine in plasma or other biological samples.

Instrumentation:

-

Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)

-

C18 reversed-phase column

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., d5-amphetamine).

-

Vortex the mixture to precipitate proteins.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Parameters (Example for Amphetamine):

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for amphetamine and the internal standard. For amphetamine (m/z 136.1), common transitions are to m/z 119.1 and m/z 91.1. The transitions for this compound would need to be determined empirically.

Conclusion

This compound represents an interesting example of a prodrug designed to modulate the therapeutic and side-effect profile of its active components. This technical guide provides a foundational understanding of its chemical and pharmacological properties, along with adaptable experimental protocols for its synthesis, purification, and evaluation. Further research, particularly in obtaining precise physicochemical data and developing validated analytical methods for the parent compound, would be beneficial for a more complete characterization of this compound.

References

Amfecloral: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfecloral, also known by its International Nonproprietary Name (INN), is a chemical compound that was formerly marketed as an anorectic agent. It is a prodrug, meaning it is metabolized in the body to its active components. This guide provides an in-depth overview of this compound, its chemical properties, synthesis, mechanism of action, and relevant experimental protocols.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine[1][2] |

| CAS Number | 5581-35-1[1][2] |

| Molecular Formula | C11H12Cl3N[1][2] |

| Molecular Weight | 264.57 g/mol [2] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound is limited. However, based on available information, its general characteristics are as follows:

| Property | Description |

| Appearance | White crystalline solid[1] |

| Solubility | Soluble in organic solvents such as ethanol and ether; less soluble in water[1] |

| Stability | Relatively stable under standard laboratory conditions, but may be sensitive to light and moisture[1] |

Synthesis

This compound is synthesized via a condensation reaction between d-amphetamine and chloral (trichloroacetaldehyde). The reaction involves the formation of an imine (Schiff base) linkage.[3]

Experimental Protocol: Synthesis of this compound

The following is a generalized laboratory-scale synthesis protocol based on the described condensation reaction.

Materials:

-

d-amphetamine

-

Chloral (trichloroacetaldehyde)

-

Anhydrous ethanol or dichloromethane

-

Standard laboratory glassware for reflux and purification

Procedure:

-

Dissolve d-amphetamine in an anhydrous solvent (e.g., ethanol or dichloromethane) in a round-bottom flask.

-

Add an equimolar amount of chloral to the solution.

-

The reaction mixture is typically heated under reflux conditions (60–80°C) to facilitate the formation of the imine.[3]

-

The progress of the reaction can be monitored using appropriate analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified. Recrystallization from a suitable solvent system is a common method for purification.[3]

-

The purity and identity of the synthesized this compound should be confirmed using analytical methods such as melting point determination, spectroscopy (NMR, IR), and mass spectrometry.

Mechanism of Action and Metabolism

This compound functions as a prodrug. Following administration, it undergoes hydrolysis to release its two active metabolites: d-amphetamine and chloral hydrate.[2][3][4]

-

d-Amphetamine: A potent central nervous system (CNS) stimulant that increases the levels of dopamine and norepinephrine in the brain.

-

Chloral Hydrate: A sedative and hypnotic agent.[3]

The combination of a stimulant and a sedative metabolite results in a complex pharmacological profile.[3]

Pharmacokinetics

Specific pharmacokinetic data for this compound is not extensively documented. The pharmacokinetic profile is largely determined by the properties of its metabolites.

Pharmacokinetics of d-Amphetamine

| Parameter | Value |

| Bioavailability | High |

| Time to Peak Plasma Concentration (Tmax) | Approximately 3 hours for immediate-release formulations[5] |

| Elimination Half-Life | 10-13 hours in adults[5] |

| Metabolism | Hepatic |

| Excretion | Primarily renal |

Pharmacokinetics of Chloral Hydrate

| Parameter | Value |

| Absorption | Rapidly absorbed from the gastrointestinal tract |

| Metabolism | Primarily metabolized to trichloroethanol (active metabolite) |

| Elimination Half-Life of Trichloroethanol | 7-10 hours |

| Excretion | Primarily renal |

Analytical Methods

The analysis of this compound would typically involve the detection of the parent compound or its active metabolites. Standard analytical techniques for amphetamine-like substances can be adapted.

Experimental Protocol: HPLC-UV for Amphetamine Analysis

This protocol is a general guideline for the analysis of amphetamine, a key metabolite of this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Reversed-phase C18 column

Reagents:

-

Acetonitrile (HPLC grade)

-

Phosphate buffer

-

Reference standards of amphetamine

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and phosphate buffer. The exact ratio should be optimized for best separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

-

Detection Wavelength: Amphetamines can be detected in the UV range, often around 210-220 nm.

-

Injection Volume: 10-20 µL.

Procedure:

-

Prepare standard solutions of amphetamine in the mobile phase at known concentrations.

-

Prepare the sample for analysis. This may involve extraction from a biological matrix if applicable.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solution.

-

Identify and quantify the amphetamine peak in the sample by comparing its retention time and peak area to the calibration curve.

Experimental Protocol: GC-MS for Amphetamine Analysis

Gas chromatography-mass spectrometry (GC-MS) provides high sensitivity and specificity for the analysis of amphetamines.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column suitable for amine analysis (e.g., HP-5MS)

Reagents:

-

Derivatizing agent (e.g., trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA))

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Internal standard

Procedure:

-

Sample Preparation: Extract the amphetamine from the sample matrix using a suitable liquid-liquid or solid-phase extraction method.

-

Derivatization: Evaporate the extract to dryness and add the derivatizing agent. Heat the mixture to facilitate the reaction. Derivatization is often necessary to improve the chromatographic properties of amphetamines.

-

GC-MS Analysis:

-

Injector Temperature: Typically 250°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60-80°C) and ramp up to a higher temperature (e.g., 280-300°C) to elute the derivatized analyte.

-

Carrier Gas: Helium or hydrogen.

-

MS Detection: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

Conclusion

This compound is a prodrug that delivers d-amphetamine and chloral hydrate. While it is no longer marketed, its chemistry and pharmacology are of interest to researchers in drug development and forensic science. This guide has provided a summary of the available technical information on this compound. Further research into historical literature may provide more specific quantitative data.

References

- 1. evitachem.com [evitachem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 5581-35-1 | Benchchem [benchchem.com]

- 4. alpha-Methyl-N-(2,2,2-trichloroethylidene)benzeneethanamine | C11H12Cl3N | CID 21759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

Amfecloral's Prodrug Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amfecloral, a pharmaceutical agent formerly marketed as an appetite suppressant, functions as a prodrug, undergoing metabolic activation in the body to release its pharmacologically active constituents. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its metabolic conversion. Due to the discontinuation of the drug, detailed quantitative pharmacokinetic data and specific experimental protocols from contemporary studies are scarce. This document synthesizes the available scientific information to provide a comprehensive overview for research and drug development professionals.

Introduction

This compound is a chemical entity belonging to the phenethylamine and amphetamine classes.[1] It was developed as a combination medication designed to leverage the anorectic effects of its stimulant metabolite while potentially mitigating some of the associated central nervous system stimulation through its sedative metabolite.[2][3] Understanding the prodrug nature of this compound is critical to comprehending its pharmacological profile.

Core Mechanism of Action: Prodrug Hydrolysis

The primary mechanism of action of this compound is its function as a prodrug.[1][2] Following administration, it undergoes hydrolysis, cleaving the imine bond to yield two distinct active metabolites: amphetamine and chloral hydrate.[1][2][3][4]

-

Amphetamine: A potent central nervous system (CNS) stimulant that increases the levels of dopamine and norepinephrine in the brain. This action is responsible for the appetite-suppressant effects of the drug.[2]

-

Chloral Hydrate: A sedative-hypnotic agent. It is theorized that the presence of this metabolite was intended to counteract some of the stimulant effects of amphetamine.[1][2]

The metabolic conversion of this compound is believed to occur primarily in the liver.[2] Upon ingestion, this compound is metabolized to dextroamphetamine and chloral hydrate.[3] Some sources also indicate that it can be converted to levoamphetamine.[3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| IUPAC Name | 2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine | [3] |

| Molecular Formula | C₁₁H₁₂Cl₃N | [4] |

| Molecular Weight | 264.58 g/mol | [4] |

| Chemical Class | Phenethylamine, Amphetamine | [1] |

Pharmacokinetic Profile

Signaling Pathways and Metabolic Conversion

The metabolic pathway of this compound is a straightforward hydrolysis reaction. The following diagram illustrates this conversion.

Caption: Metabolic hydrolysis of this compound to its active metabolites.

Experimental Protocols

Specific experimental protocols for the study of this compound metabolism are not detailed in the available literature. However, a general methodology for investigating the in vitro and in vivo metabolism of a prodrug like this compound can be outlined based on standard practices in drug metabolism research.

In Vitro Metabolism Study

Objective: To determine the rate and extent of this compound hydrolysis in a controlled in vitro system, typically using liver microsomes or hepatocytes.

Methodology:

-

Incubation: this compound is incubated with human liver microsomes or cryopreserved hepatocytes in a buffered solution at 37°C. The reaction mixture should contain necessary cofactors for enzymatic activity, such as NADPH.

-

Time Points: Aliquots of the reaction mixture are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The enzymatic reaction in the collected aliquots is stopped by adding a quenching solution, such as acetonitrile.

-

Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analytical Method: The concentrations of this compound, amphetamine, and chloral hydrate in the supernatant are quantified using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The rate of disappearance of this compound and the rate of appearance of amphetamine and chloral hydrate are calculated to determine the kinetics of the hydrolysis reaction.

In Vivo Pharmacokinetic Study (Animal Model)

Objective: To determine the pharmacokinetic profile of this compound and its metabolites after oral administration to an animal model (e.g., rats or dogs).

Methodology:

-

Dosing: A single oral dose of this compound is administered to the animals.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Sample Extraction: this compound and its metabolites are extracted from the plasma using liquid-liquid extraction or solid-phase extraction.

-

Analytical Method: The concentrations of this compound, amphetamine, and chloral hydrate in the plasma extracts are determined by a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, area under the curve (AUC), and elimination half-life (t½).

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for studying prodrug metabolism.

Caption: A generalized workflow for prodrug metabolism studies.

Conclusion

This compound acts as a prodrug that is metabolized via hydrolysis to produce the stimulant amphetamine and the sedative chloral hydrate. While the qualitative aspects of its mechanism of action are established, a significant gap exists in the publicly available literature regarding the quantitative pharmacokinetics of this compound and the specific enzymes responsible for its metabolic conversion. The information and generalized experimental protocols provided in this guide serve as a foundation for researchers and drug development professionals interested in the study of this compound or analogous prodrugs. Further research would be necessary to fully elucidate the detailed metabolic fate and pharmacokinetic profile of this compound.

References

An In-depth Technical Guide to the In Vivo Metabolism of Amfecloral

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Amfecloral (also known as amphecloral) is a withdrawn pharmaceutical agent. Detailed quantitative pharmacokinetic and metabolic studies from its period of use (primarily before its discontinuation in 1973) are not extensively available in modern, digitized scientific literature.[1] This guide provides a comprehensive overview based on established chemical principles and available data on its metabolic products.

Introduction

This compound, formerly marketed under the brand name Acutran, is a central nervous system (CNS) stimulant of the phenethylamine and amphetamine chemical classes.[1][2] It was developed as an appetite suppressant but is no longer in clinical use.[2] Structurally, this compound is an imine (Schiff base) formed from the condensation of dextroamphetamine and chloral (trichloroacetaldehyde).[3]

Its primary pharmacological significance lies in its function as a prodrug.[2][3] In vivo, it is not the parent compound that exerts the main effects, but rather its active metabolites, which are released following systemic administration and subsequent metabolic cleavage.[3] This guide details the metabolic conversion of this compound to its principal active metabolite, dextroamphetamine, and the subsequent metabolic fate of dextroamphetamine.

Primary Metabolic Pathway: Hydrolysis of this compound

The core metabolic transformation of this compound is the hydrolysis of its imine (C=N) bond. This reaction is chemically favored in the aqueous environment of the body and is presumed to occur primarily in the liver. The hydrolysis cleaves this compound into its two constituent molecules: dextroamphetamine and chloral hydrate.[1][2][3]

-

Dextroamphetamine: A potent CNS stimulant responsible for the anorectic and psychostimulant effects.[1]

-

Chloral Hydrate: A sedative-hypnotic agent.[1] The co-release of a stimulant and a sedative results in a complex and unique pharmacological profile, with the sedative effects of chloral hydrate potentially counteracting some of the stimulant effects of amphetamine.[1][3]

References

A Technical Guide on the Historical Use of Amfecloral as an Anorectic

For Researchers, Scientists, and Drug Development Professionals

Abstract: Amfecloral, marketed under the brand name Acutran, was a sympathomimetic amine developed in the mid-20th century as an anorectic agent for the management of obesity. Chemically, it is a condensation product of d-amphetamine and chloral hydrate, designed to function as a prodrug. Upon ingestion, it metabolizes to release its two constituent components. The therapeutic rationale was to leverage the appetite-suppressing properties of d-amphetamine while mitigating its central nervous system stimulant effects with the sedative properties of chloral hydrate. Despite initial use, this compound was withdrawn from the market in the early 1970s due to a shifting regulatory landscape that demanded proven efficacy for combination drugs and growing concerns about the safety and abuse potential of amphetamine-based medications. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, metabolic pathways, and the regulatory history of this compound, serving as a historical case study in anorectic drug development.

Chemical Profile and Synthesis

This compound (IUPAC Name: 2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine) is a phenethylamine and amphetamine-class stimulant.[1] It was patented in 1960 as a prodrug intended to provide a prolonged duration of action.[1]

Synthesis Protocol: The primary synthetic route for this compound is a condensation reaction between d-amphetamine (1-phenylpropan-2-amine) and chloral (trichloroacetaldehyde) or its hydrate.[1][2]

-

Reaction: The nucleophilic primary amine group of d-amphetamine attacks the electrophilic carbonyl carbon of chloral.

-

Product: This reaction forms a covalent imine (Schiff base) linkage, resulting in the this compound molecule.[1]

-

Conditions: The synthesis is typically performed in an anhydrous solvent such as ethanol or dichloromethane under reflux conditions (60–80°C) to drive the formation of the imine and prevent hydrolysis.[1]

Figure 1: Synthetic workflow for this compound.

Mechanism of Action and Pharmacology

This compound's pharmacological activity is entirely dependent on its function as a prodrug.[1] Following oral administration, it undergoes metabolic cleavage to release its active constituents.[1][2]

-

d-Amphetamine: A potent central nervous system (CNS) stimulant. Its primary mechanism for appetite suppression involves increasing the synaptic concentration of norepinephrine and dopamine in the lateral hypothalamus.[1][3] This is achieved by promoting the release of these neurotransmitters from presynaptic terminals and inhibiting their reuptake.[3] Elevated catecholamine levels in the brain's satiety center are believed to reduce food cravings and hunger.[3]

-

Chloral Hydrate: A sedative and hypnotic agent.[1][2] The inclusion of this component was intended to counteract the potential stimulant-related side effects of amphetamine, such as insomnia, restlessness, and irritability.[1] A 1970 review noted that this compound displayed "little to no stimulant activity," likely due to the potent sedative effects of its chloral hydrate metabolite.[2]

Figure 2: Amphetamine's effect on catecholaminergic synapses.

Pharmacokinetics and Metabolism: The primary metabolic pathway for this compound is hydrolysis, occurring mainly in the liver, which splits the imine bond.[1] This process releases d-amphetamine and chloral hydrate into circulation.[1][2] Further metabolism also produces levoamphetamine.[2]

References

Amfecloral: A Technical Whitepaper on its Phenethylamine Classification, Pharmacology, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amfecloral, a synthetic phenethylamine derivative, was historically marketed as an anorectic agent under the trade name Acutran.[1][2][3] Classified as a substituted amphetamine, it functions as a prodrug, metabolizing into dextroamphetamine and chloral hydrate.[1][4] This dual-action mechanism, combining a central nervous system stimulant with a sedative-hypnotic, aimed to mitigate the side effects commonly associated with amphetamine-based therapies.[4] This technical guide provides a comprehensive overview of this compound's chemical classification, mechanism of action, and a detailed synthesis protocol. Due to the discontinuation of this compound in 1973, publicly available quantitative clinical and pharmacokinetic data is limited.[1] This paper compiles the available information on its metabolites to provide a thorough understanding of its pharmacological profile.

Chemical Classification and Properties

This compound, with the IUPAC name (RS)-N-(2,2,2-trichloroethylidene) -1-phenylpropan-2-amine, is a member of the phenethylamine and amphetamine chemical classes.[4] Its structure consists of a phenethylamine backbone with a trichloroethylidene group attached to the amine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₂Cl₃N | [1][3] |

| Molecular Weight | 264.57 g/mol | [1][3] |

| Appearance | White crystalline solid | [5] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), less soluble in water. | [5] |

| Stability | Relatively stable under standard laboratory conditions, but sensitive to light and moisture. | [5] |

Mechanism of Action

This compound is a prodrug that undergoes hydrolysis in the body to release its two active metabolites: dextroamphetamine and chloral hydrate.[1][4] The overall pharmacological effect of this compound is a composite of the actions of these two compounds.

Dextroamphetamine: The Stimulant Component

Dextroamphetamine, a potent central nervous system (CNS) stimulant, primarily exerts its effects by increasing the synaptic concentrations of dopamine and norepinephrine.[6][7] This is achieved through multiple mechanisms:

-

Reversal of Transporter Function: Dextroamphetamine reverses the direction of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to the release of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[6][7]

-

Inhibition of Reuptake: By competing for uptake, dextroamphetamine blocks the reuptake of dopamine and norepinephrine from the synapse.[6][7]

-

Vesicular Release: It disrupts the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2), further increasing cytosolic neurotransmitter concentrations available for release.[8]

-

MAO Inhibition: Dextroamphetamine can also inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of dopamine and norepinephrine.[6][7]

The increased dopaminergic and noradrenergic activity in brain regions associated with reward, attention, and appetite is believed to be the primary mechanism for the anorectic effects of dextroamphetamine.[8]

Chloral Hydrate: The Sedative-Hypnotic Component

Chloral hydrate is a sedative-hypnotic that is rapidly metabolized to its active form, trichloroethanol.[3] Trichloroethanol potentiates the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors.[9][10][11] This positive allosteric modulation increases the influx of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability, resulting in sedation and hypnosis. The inclusion of chloral hydrate in the prodrug was intended to counteract the stimulant-induced side effects of amphetamine, such as insomnia and anxiety.[4]

Pharmacokinetics

Table 2: Pharmacokinetic Properties of Dextroamphetamine

| Parameter | Value | Reference(s) |

| Bioavailability | ~75% (oral) | [12] |

| Protein Binding | 15-40% | [8] |

| Half-life | 10-13 hours (adults) | [13] |

| Metabolism | Hepatic, primarily by CYP2D6 | [13] |

| Excretion | Renal | [13] |

Table 3: Pharmacokinetic Properties of Chloral Hydrate/Trichloroethanol

| Parameter | Value | Reference(s) |

| Onset of Action | 30-60 minutes | [3] |

| Half-life (Trichloroethanol) | 8-12 hours | [7] |

| Metabolism | Rapidly metabolized to trichloroethanol by alcohol dehydrogenase. | [3] |

| Excretion | Renal | [7] |

Synthesis of this compound

The synthesis of this compound involves a condensation reaction between d-amphetamine and chloral (trichloroacetaldehyde) to form an imine.

Experimental Protocol

Materials:

-

d-amphetamine

-

Chloral (trichloroacetaldehyde)

-

Anhydrous ethanol or dichloromethane

-

Reflux apparatus

-

Crystallization dishes

-

Filtration apparatus

Procedure:

-

Dissolve d-amphetamine in a suitable anhydrous solvent (e.g., ethanol or dichloromethane) in a round-bottom flask.

-

Add an equimolar amount of chloral to the solution.

-

Heat the mixture to reflux (60-80°C) and maintain for several hours to facilitate the formation of the imine.

-

Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The crude product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent or solvent mixture.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of this compound's metabolites and a general experimental workflow for its synthesis.

Conclusion

This compound represents a notable development in the history of phenethylamine-based anorectics, characterized by its innovative prodrug design intended to balance therapeutic efficacy with an improved side effect profile. Its classification as a substituted amphetamine and its metabolism into a stimulant and a sedative highlight a unique pharmacological approach. While the discontinuation of this compound limits the availability of comprehensive clinical and pharmacokinetic data, an understanding of its chemical properties, synthesis, and the mechanisms of its active metabolites provides valuable insights for researchers and professionals in drug development. Further investigation into historical archives and regulatory documents may yet uncover more detailed quantitative data to complete our understanding of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. alpha-Methyl-N-(2,2,2-trichloroethylidene)benzeneethanamine | C11H12Cl3N | CID 21759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 5581-35-1 | Benchchem [benchchem.com]

- 5. Buy this compound (EVT-1536056) | 5581-35-1 [evitachem.com]

- 6. What is the mechanism of Dextroamphetamine? [synapse.patsnap.com]

- 7. What is the mechanism of Dextroamphetamine sulfate? [synapse.patsnap.com]

- 8. Dextroamphetamine - Wikipedia [en.wikipedia.org]

- 9. Trichloroethanol modulation of recombinant GABAA, glycine and GABA rho 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Trichloroethanol potentiates synaptic transmission mediated by gamma-aminobutyric acidA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical pharmacokinetics of amfetamine and related substances: monitoring in conventional and non-conventional matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

Synthesis of Amfecloral from d-amphetamine and chloral hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of amfecloral, a central nervous system (CNS) stimulant, through the condensation reaction of d-amphetamine and chloral hydrate. This document outlines the chemical principles, experimental protocols, and key analytical data relevant to the synthesis, purification, and characterization of this compound. Detailed methodologies for key experiments are provided, and quantitative data are summarized for comparative analysis. Additionally, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the synthesis process. This guide is intended for an audience with a professional background in chemistry and pharmacology.

Introduction

This compound, with the IUPAC name 2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine, is a chemical entity belonging to the phenethylamine and amphetamine classes.[1][2][3] Historically, it was developed as an anorectic agent and marketed under the trade name Acutran.[2][3] this compound functions as a prodrug, which, upon administration, metabolizes to release its constituent components: d-amphetamine, a potent CNS stimulant, and chloral hydrate, a sedative-hypnotic agent.[1][2][4] This dual-action mechanism was intended to mitigate some of the stimulant-associated side effects of amphetamine.[1] The synthesis of this compound is achieved through a condensation reaction between d-amphetamine and chloral hydrate, forming an imine linkage.[1][4]

Chemical Properties and Data

A summary of the key physicochemical properties of the reactants and the final product, this compound, is presented below for easy reference.

Table 1: Physicochemical Properties of Reactants and Product

| Property | d-Amphetamine | Chloral Hydrate | This compound |

| IUPAC Name | (2S)-1-phenylpropan-2-amine | 2,2,2-trichloroethane-1,1-diol | 2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine |

| Molecular Formula | C₉H₁₃N | C₂H₃Cl₃O₂ | C₁₁H₁₂Cl₃N |

| Molecular Weight | 135.21 g/mol | 165.40 g/mol | 264.57 g/mol [2] |

| Appearance | Colorless liquid | Colorless crystals | White crystalline solid[4] |

| Solubility | Soluble in organic solvents | Soluble in water and ethanol | Soluble in organic solvents like ethanol and ether; less soluble in water.[4] |

| Stability | - | - | Relatively stable under standard laboratory conditions but sensitive to light and moisture.[4] |

Synthesis of this compound

The synthesis of this compound from d-amphetamine and chloral hydrate is a condensation reaction that results in the formation of an imine, also known as a Schiff base.[1]

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the primary amine group of d-amphetamine on the electrophilic carbonyl carbon of chloral (trichloroacetaldehyde).[1] This is followed by the elimination of a water molecule to form the C=N double bond of the imine. The reaction is typically acid-catalyzed, which enhances the electrophilicity of the carbonyl carbon.[1]

References

Amfecloral solubility and stability characteristics

An in-depth technical guide on the solubility and stability characteristics of Amfecloral cannot be provided at this time.

A comprehensive search for publicly available data on the solubility and stability of this compound did not yield the specific, quantitative information required to construct a detailed technical guide or whitepaper suitable for researchers, scientists, and drug development professionals.

Consequently, the creation of structured data tables, detailed experimental protocols, and visualizations of experimental workflows as requested is not feasible without access to this primary research data.

Stereoisomers of Amfecloral and Their Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amfecloral, a sympathomimetic amine, has been of interest for its anorectic and stimulant properties. As a prodrug, its pharmacological activity is primarily attributed to its metabolites, the stereoisomers of amphetamine. This technical guide provides a comprehensive analysis of the stereochemistry of this compound's active metabolites, d-amphetamine and l-amphetamine, and their differential pharmacological activities. We delve into their effects on monoamine transporters, neurotransmitter release, and the subsequent signaling pathways. This document summarizes quantitative data on their potencies, details key experimental protocols for their evaluation, and visualizes their mechanisms of action through signaling pathway diagrams.

Introduction: this compound as a Prodrug

This compound is chemically known as N-(2,2,2-trichloro-1-hydroxyethyl)-amphetamine. Upon oral administration, it is rapidly metabolized in the body, breaking down into its active constituents: d-amphetamine, and in some contexts, l-amphetamine, along with chloral hydrate.[1][2] The central nervous system (CNS) stimulant and anorectic effects of this compound are therefore primarily mediated by the pharmacological actions of the amphetamine enantiomers.[3][4] Understanding the distinct properties of these stereoisomers is crucial for elucidating the overall pharmacological profile of this compound and for the development of stereochemically pure therapeutics with improved efficacy and safety profiles.

Quantitative Analysis of Pharmacological Activity

The two stereoisomers of amphetamine, d-amphetamine and l-amphetamine, exhibit distinct pharmacological profiles, particularly in their interactions with the dopamine and norepinephrine systems. D-amphetamine is generally a more potent CNS stimulant, while l-amphetamine has more pronounced peripheral effects.[5]

Monoamine Transporter Binding and Inhibition

The primary mechanism of action of amphetamine involves its interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Amphetamines act as substrates for these transporters and competitively inhibit the reuptake of their respective neurotransmitters.[6] The stereoisomers show different affinities and potencies at these transporters.

| Stereoisomer | Transporter | Ki (nM) - Inhibition of Uptake | Reference |

| d-Amphetamine | DAT | ~600 | [7] |

| NET | ~70-100 | [7] | |

| SERT | ~20,000-40,000 | [7] | |

| l-Amphetamine | DAT | Similar to d-amphetamine | [8] |

| NET | Similar to d-amphetamine | [8] | |

| SERT | Not well characterized, but weak |

Table 1: Comparative Inhibition of Monoamine Transporters by Amphetamine Stereoisomers. This table summarizes the reported inhibitory constants (Ki) of d- and l-amphetamine at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Neurotransmitter Release

Beyond inhibiting reuptake, a key action of amphetamines is to promote the efflux of monoamine neurotransmitters from presynaptic terminals. This is a complex process involving the vesicular monoamine transporter 2 (VMAT2) and the reversal of the plasma membrane transporters.[9][10] The stereoisomers display different potencies in inducing the release of dopamine and norepinephrine.

| Stereoisomer | Neurotransmitter | Potency (Relative to other isomer) | Reference |

| d-Amphetamine | Dopamine | 3 to 4-fold more potent than l-amphetamine | [11] |

| Norepinephrine | Less potent than l-amphetamine | [5] | |

| l-Amphetamine | Dopamine | Less potent than d-amphetamine | [11] |

| Norepinephrine | More potent than d-amphetamine | [5] |

Table 2: Differential Potency of Amphetamine Stereoisomers on Neurotransmitter Release. This table qualitatively compares the potency of d- and l-amphetamine in inducing the release of dopamine and norepinephrine.

Behavioral Effects

The differences in neurochemical actions between the two isomers translate to distinct behavioral profiles. D-amphetamine is more effective at reducing hyperactivity and impulsivity, while both isomers can improve sustained attention.[12]

| Stereoisomer | Behavioral Effect | Observation | Reference |

| d-Amphetamine | Hyperactivity & Impulsivity | More than twice as potent as l-amphetamine in reducing these behaviors. | [12] |

| Sustained Attention | Effective at low to medium doses. | [12] | |

| l-Amphetamine | Hyperactivity & Impulsivity | Less potent than d-amphetamine. | [12] |

| Sustained Attention | Effective at low to medium doses. | [12] | |

| Racemic (d/l) | Euphoric Mood | d-amphetamine is approximately twice as potent as l-amphetamine. | [8] |

Table 3: Comparative Behavioral Effects of Amphetamine Stereoisomers. This table summarizes the differential effects of d- and l-amphetamine on behaviors relevant to conditions like ADHD.

Experimental Protocols

In Vitro Dopamine Release Assay

This assay measures the ability of a compound to induce the release of pre-loaded radiolabeled dopamine from cells expressing the dopamine transporter.[13][14]

Objective: To quantify the potency (EC50) of d- and l-amphetamine in inducing dopamine efflux.

Materials:

-

Cell line stably expressing the human dopamine transporter (hDAT), e.g., HEK293 or CHO cells.

-

[³H]Dopamine.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Test compounds (d- and l-amphetamine).

-

Scintillation counter.

Procedure:

-

Cell Plating: Seed DAT-expressing cells in a 24-well plate and grow to confluency.

-

Dopamine Loading: Wash cells with assay buffer and then incubate with a solution containing [³H]dopamine for 30-60 minutes at 37°C to allow for uptake.

-

Washing: Aspirate the loading solution and wash the cells multiple times with ice-cold assay buffer to remove extracellular [³H]dopamine.

-

Initiation of Release: Add assay buffer containing various concentrations of the test compound (d- or l-amphetamine) to the wells.

-

Incubation: Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Sample Collection: Collect the supernatant (extracellular medium) from each well.

-

Cell Lysis: Lyse the cells in each well with a lysis buffer to release the remaining intracellular [³H]dopamine.

-

Quantification: Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

-

Data Analysis: Calculate the percentage of [³H]dopamine released for each concentration of the test compound. Plot the percentage release against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Monoamine Transporter Binding Assay

This competitive binding assay measures the affinity of a compound for a specific monoamine transporter by assessing its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of d- and l-amphetamine for DAT, NET, and SERT.

Materials:

-

Cell membranes prepared from cells expressing the target transporter (e.g., hDAT, hNET, or hSERT).

-

Radioligand specific for the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

-

Assay buffer.

-

Test compounds (d- and l-amphetamine).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in assay buffer. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known inhibitor).

-

Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the compound and fit the data to a one-site competition curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals following drug administration.[15][16][17][18][19]

Objective: To measure the in vivo effects of d- and l-amphetamine on extracellular dopamine and norepinephrine concentrations.

Materials:

-

Laboratory animals (e.g., rats, mice).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

-

Test compounds (d- and l-amphetamine).

Procedure:

-

Probe Implantation: Anesthetize the animal and use a stereotaxic apparatus to surgically implant a microdialysis probe into the brain region of interest (e.g., striatum, prefrontal cortex).

-

Recovery: Allow the animal to recover from surgery for at least 24 hours.

-

Perfusion: On the day of the experiment, connect the probe to a perfusion pump and perfuse with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.

-

Drug Administration: Administer the test compound (d- or l-amphetamine) via the desired route (e.g., intraperitoneal injection).

-

Sample Collection: Continue to collect dialysate samples at regular intervals for a set period after drug administration.

-

Neurotransmitter Analysis: Analyze the concentration of dopamine, norepinephrine, and their metabolites in the dialysate samples using HPLC-ED.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot the data over time to visualize the drug-induced changes.

Signaling Pathways and Mechanisms of Action

Amphetamines exert their effects through a complex interplay of interactions with monoamine transporters and intracellular signaling pathways. A key player in this process is the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[20][21][22][23]

TAAR1-Mediated Signaling

Amphetamine acts as an agonist at TAAR1.[4] Activation of TAAR1 initiates downstream signaling cascades that modulate the function of monoamine transporters.

Caption: Amphetamine activation of TAAR1 signaling pathways.

Regulation of Dopamine Transporter Trafficking

Amphetamine has been shown to induce the trafficking of DAT, leading to a redistribution of the transporter from the plasma membrane to the cell interior.[1][2][3][24][25] This internalization of DAT can modulate the overall effect of amphetamine on dopamine homeostasis.

Caption: Experimental workflow for studying amphetamine-induced DAT trafficking.

Interaction with VMAT2

Amphetamines can also interact with the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging dopamine into synaptic vesicles.[9][10][26][27] By disrupting the proton gradient of these vesicles, amphetamines can cause the release of dopamine from the vesicles into the cytoplasm, further increasing its availability for reverse transport through DAT.

Caption: Amphetamine's interaction with VMAT2 leading to dopamine release.

Conclusion

The pharmacological activity of this compound is a direct consequence of its metabolism to the stereoisomers of amphetamine. D-amphetamine and l-amphetamine exhibit distinct pharmacological profiles, with d-amphetamine being a more potent dopamine-releasing agent and l-amphetamine having a greater effect on norepinephrine systems. These differences in their interactions with monoamine transporters and intracellular signaling pathways, such as the TAAR1 system, underlie their differential behavioral effects. A thorough understanding of the stereospecific activities of these metabolites is essential for the rational design and development of novel CNS stimulants and anorectic agents with optimized therapeutic properties. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in this field.

References

- 1. Regulation of dopamine transporter trafficking by intracellular amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trafficking of Dopamine Transporters in Psychostimulant Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potential Adverse Effects of Amphetamine Treatment on Brain and Behavior: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative effects of d-amphetamine, l-amphetamine, and methylphenidate on mood in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interaction of amphetamines and related compounds at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. l-Amphetamine improves poor sustained attention while d-amphetamine reduces overactivity and impulsiveness as well as improves sustained attention in an animal model of Attention-Deficit/Hyperactivity Disorder (ADHD) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Estimation of in-vivo neurotransmitter release by brain microdialysis: the issue of validity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

- 21. Amphetamine - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pnas.org [pnas.org]

- 25. biorxiv.org [biorxiv.org]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Amfecloral

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfecloral, also known as amphecloral, is a stimulant drug that acts as a prodrug to amphetamine and chloral hydrate.[1] Historically, it was developed as an appetite suppressant.[2] The synthesis of this compound involves a condensation reaction between d-amphetamine and chloral (trichloroacetaldehyde) or its hydrate. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, including potential optimization strategies and relevant diagrams to illustrate the chemical pathway and experimental workflow.

Chemical Properties and Synthesis Overview

This compound (IUPAC name: 2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine) is synthesized through the formation of an imine (Schiff base) from a primary amine (d-amphetamine) and an aldehyde (chloral).[3] The reaction is typically conducted in an anhydrous solvent under reflux conditions to drive the condensation by removing water.

Key Chemical Information:

| Property | Value |

| Molecular Formula | C₁₁H₁₂Cl₃N |

| Molar Mass | 264.57 g/mol [3] |

| Appearance | Expected to be a crystalline solid |

| IUPAC Name | 2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine[3] |

Synthesis Pathway

The synthesis of this compound proceeds via a nucleophilic addition of the primary amine of d-amphetamine to the carbonyl carbon of chloral, followed by the elimination of a water molecule to form the imine.

Caption: Chemical synthesis pathway of this compound.

Experimental Protocol

This protocol describes a representative method for the synthesis of this compound. Researchers should adapt this procedure based on their specific laboratory conditions and safety protocols.

Materials and Reagents:

-

d-Amphetamine

-

Chloral (or Chloral Hydrate)

-

Anhydrous Ethanol (or Dichloromethane)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

-

Ethanol, 95%

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve d-amphetamine (1.0 eq) in anhydrous ethanol.

-

Addition of Chloral: To the stirring solution, add chloral (1.0 - 1.1 eq) dropwise at room temperature. An exothermic reaction may be observed. If using chloral hydrate, a slight excess may be required.

-

Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the resulting residue in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acid, followed by a wash with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

-

Purification: Remove the solvent from the dried organic layer by rotary evaporation to yield the crude product. Purify the crude this compound by recrystallization from an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and slowly add water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture. Dry the crystals under vacuum to a constant weight.

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for this compound synthesis.

Optimization of Synthesis Protocol

The yield and purity of this compound can be optimized by systematically varying key reaction parameters. The following table outlines potential areas for optimization. Due to the limited availability of specific quantitative data in the public domain, this table serves as a template for experimental design.

| Parameter | Variation 1 | Variation 2 | Variation 3 | Expected Outcome Measurement |

| Solvent | Anhydrous Ethanol | Anhydrous Dichloromethane | Anhydrous Toluene | Reaction Rate, Yield, Purity |

| Reactant Ratio (d-Amphetamine:Chloral) | 1:1 | 1:1.1 | 1:1.2 | Product Conversion, Byproduct Formation |

| Reaction Temperature (°C) | 60 | 70 | 80 | Reaction Time, Yield |

| Reaction Time (hours) | 2 | 4 | 6 | Conversion Rate, Impurity Profile |

| Purification Method | Recrystallization (Ethanol/Water) | Column Chromatography (Silica Gel) | --- | Final Purity, Recovery Yield |

Notes on Optimization:

-

Water Removal: For imine synthesis, the removal of water is crucial to drive the reaction equilibrium towards the product. In addition to using anhydrous solvents, a Dean-Stark apparatus can be employed, particularly with solvents like toluene that form an azeotrope with water.

-

Catalysis: While often not necessary for simple imine formations, a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) could potentially accelerate the reaction.

-

Statistical Approaches: For a more rigorous optimization, Design of Experiments (DoE) methodologies, such as factorial design or response surface methodology, can be implemented to identify the most critical variables and their interactions.[3]

Conclusion

The synthesis of this compound via the condensation of d-amphetamine and chloral is a straightforward procedure for researchers familiar with standard organic synthesis techniques. The provided protocol offers a solid foundation for the laboratory preparation of this compound. Systematic optimization of the reaction conditions, as outlined, can lead to improved yields and purity of the final product. As with all chemical syntheses, appropriate safety precautions should be taken, and all work should be conducted in a well-ventilated fume hood.

References

Application Notes and Protocols for the Analytical Detection of Amfecloral

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfecloral is a central nervous system stimulant that acts as a prodrug to dextroamphetamine and chloral hydrate. Upon oral administration, it is metabolized in the body, releasing these two active substances. Therefore, the analytical detection of this compound intake primarily relies on the identification and quantification of its major metabolites: amphetamine and the metabolites of chloral hydrate (trichloroethanol and trichloroacetic acid). The simultaneous detection of metabolites from both parent compounds provides strong evidence of this compound use.

These application notes provide detailed protocols for the extraction and analysis of amphetamine and chloral hydrate metabolites from biological matrices, primarily urine and plasma. The methods described utilize widely accepted and validated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Electron Capture Detection (GC-ECD).

Metabolic Pathway of this compound

The metabolic pathway of this compound is a critical consideration for developing analytical detection strategies. As a prodrug, this compound itself is not the primary target for analysis in biological samples. Instead, the focus is on its active metabolites.

Caption: Metabolic breakdown of this compound into its primary metabolites.

Analytical Approaches

The detection of this compound administration can be approached by:

-

Primary Approach: Detecting the presence of amphetamine in biological samples. This is the most common and straightforward method.

-

Confirmatory Approach: Simultaneously detecting amphetamine and metabolites of chloral hydrate (trichloroethanol and trichloroacetic acid). This provides more definitive evidence of this compound use.

This document provides detailed protocols for both approaches.

Application Note 1: GC-MS Analysis of Amphetamine in Urine

This method describes the quantitative analysis of amphetamine in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS) after liquid-liquid extraction and derivatization.

Quantitative Data Summary

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 2.02 ng/mL | [1] |

| Limit of Quantification (LOQ) | 6.74 ng/mL | [1] |

| Linearity Range | 50 - 1000 ng/mL | [2] |

| Recovery | > 91% | [1] |

| Precision (RSD%) | < 9% | [1] |

| Derivatization Agent | Trifluoroacetic Anhydride (TFAA) | [3] |

Experimental Protocol

Caption: Workflow for GC-MS analysis of amphetamine in urine.

1. Sample Preparation and Extraction [4]

-

To 1 mL of urine in a screw-capped tube, add an appropriate amount of deuterated amphetamine internal standard (e.g., amphetamine-d5).

-

Adjust the pH of the urine sample to >12 by adding a strong base (e.g., 10 M NaOH).

-

Add 4 mL of n-butyl chloride, cap the tube, and vortex for 20 minutes.[4]

-

Centrifuge at 3500 rpm for 10 minutes to separate the layers.[4]

-

Transfer the upper organic layer to a clean tube.

-

Perform a back-extraction by adding 100 µL of 1% HCl in methanol to the organic extract and vortex.[4]

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[4]

2. Derivatization [3]

-

To the dried extract, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

-

Cap the tube and heat at 70°C for 20 minutes.

-

Cool the sample to room temperature.

3. GC-MS Instrumental Analysis

-

Gas Chromatograph (GC):

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, then ramp to 280°C at 20°C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injection Mode: Splitless.

-

-

Mass Spectrometer (MS):

Application Note 2: GC-ECD Analysis of Chloral Hydrate Metabolites in Urine

This method details the analysis of trichloroethanol (TCE) and trichloroacetic acid (TCA) in urine using Gas Chromatography with an Electron Capture Detector (GC-ECD).

Quantitative Data Summary

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 5 ng/mL (TCE), 10 ng/mL (TCA) | [5] |

| Linearity | Good (specific range not provided) | [5] |

| Precision | Good (specific values not provided) | [5] |

| Derivatization Agent (for TCA) | 3-methyl-1-p-tolyltriazene (for methylation) | [5] |

Experimental Protocol

Caption: Workflow for GC-ECD analysis of chloral hydrate metabolites.

1. Sample Preparation and Extraction [5]

-

For Trichloroethanol (TCE):

-

To 1 mL of urine, add an internal standard (e.g., 2,2'-dichloroethanol).

-

Add 5 mL of diethyl ether, vortex, and centrifuge.

-

Carefully transfer the ether layer to a new tube for GC-ECD analysis.

-

-

For Trichloroacetic Acid (TCA):

-

To the remaining aqueous layer from the TCE extraction, add a methylating agent (e.g., 3-methyl-1-p-tolyltriazene).[5]

-

Incubate to allow for the derivatization of TCA to its methyl ester.

-

Extract the methylated TCA with diethyl ether.

-

Transfer the ether layer for GC-ECD analysis.

-

2. GC-ECD Instrumental Analysis

-

Gas Chromatograph (GC):

-

Column: Capillary column suitable for chlorinated compounds (e.g., DB-5 or equivalent).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Isothermal at 80°C for 2 min, then ramp to 150°C at 10°C/min.

-

Carrier Gas: Nitrogen or Argon/Methane.

-

Detector: Electron Capture Detector (ECD).

-

Detector Temperature: 300°C.

-

Application Note 3: LC-MS/MS Analysis of Amphetamine in Plasma

This method provides a highly sensitive and specific protocol for the quantification of amphetamine in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.25 - 1.25 ng/mL | [6] |

| Limit of Quantification (LOQ) | 2.5 ng/mL | [6] |

| Linearity Range | 2.5 - 400 µg/L | [7] |

| Recovery | > 93% | [6] |

| Precision (RSD%) | < 11% | [6] |

Experimental Protocol

Caption: Workflow for LC-MS/MS analysis of amphetamine in plasma.

1. Sample Preparation [8]

-

To 0.5 mL of plasma, add the deuterated internal standard (amphetamine-d11).

-

Add 2 mL of 1% formic acid in water to precipitate proteins.[8]

-

Vortex and centrifuge at 4000 x g for 5 minutes.

-

Load the supernatant onto a pre-conditioned Strata-XC Strong Cation solid-phase extraction (SPE) column.[8]

-

Wash the SPE column with 2 mL of 0.1 M acetic acid and then 2 mL of methanol.[8]

-

Dry the column under positive pressure.

-

Elute the analytes with 3 mL of 5% ammonium hydroxide in methanol.[8]

-

Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.[8]

2. LC-MS/MS Instrumental Analysis [9]

-

Liquid Chromatograph (LC):

-

Column: C18 column (e.g., Kinetex C18, 2.1 x 100 mm, 2.6 µm).[8]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30°C.

-

-

Tandem Mass Spectrometer (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Amphetamine: Precursor ion m/z 136.1 -> Product ions (e.g., m/z 119.1, 91.1).

-

Amphetamine-d11 (IS): Monitor appropriate transitions.

-

-

Conclusion

The analytical methods outlined provide robust and reliable means for the detection and quantification of this compound's primary metabolites. For routine screening, the GC-MS analysis of amphetamine in urine is a well-established and sensitive method. For confirmatory purposes, especially in forensic toxicology, the analysis of both amphetamine and chloral hydrate metabolites is recommended. The LC-MS/MS method for amphetamine in plasma offers superior sensitivity and specificity for clinical and research applications. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, the biological matrix available, and the available instrumentation.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid analysis of amphetamine, methamphetamine, MDA, and MDMA in urine using solid-phase microextraction, direct on-fiber derivatization, and analysis by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 4. wsp.wa.gov [wsp.wa.gov]

- 5. Determination of chloral hydrate and its metabolites (trichloroethanol and trichloracetic acid) in human plasma and urine using electron capture gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. publications.iarc.who.int [publications.iarc.who.int]

- 8. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of Amfecloral

INTRODUCTION: Amfecloral is a stimulant drug that has been used as an anorectic.[1][2] It functions as a prodrug, metabolizing into dextroamphetamine and chloral hydrate.[2][3] Accurate and reliable quantification of this compound in pharmaceutical formulations and research samples is crucial for quality control and drug development. This application note presents a detailed protocol for the determination of this compound using a robust and sensitive High-Performance Liquid Chromatography (HPLC) method with UV detection. The described methodology is designed to provide high resolution and reproducibility for routine analysis.

Experimental Workflow

Figure 1. Workflow for the HPLC analysis of this compound.

Methodology

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended:

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm |

| Run Time | 10 minutes |

Reagents and Materials

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

-

0.45 µm syringe filters